2-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}pyridine-4-carbonitrile is a complex organic compound that belongs to a class of molecules known for their diverse biological activities and potential applications in medicinal chemistry. This compound features a unique structural framework, combining an azetidine ring with pyridine and carbonitrile functionalities, making it a subject of interest in pharmaceutical research.
The compound is synthesized through various chemical pathways, often starting from readily available precursors. Its unique structure allows for exploration in drug development, particularly in targeting specific biological pathways.
This compound can be classified under the following categories:
The synthesis of 2-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}pyridine-4-carbonitrile typically involves multi-step synthetic routes. Key steps may include the formation of the azetidine ring, introduction of the pyridine moiety, and incorporation of the carbonitrile group.
The molecular structure of 2-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}pyridine-4-carbonitrile can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C15H16N3O |
| Molecular Weight | 256.31 g/mol |
| IUPAC Name | 2-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}pyridine-4-carbonitrile |
| InChI | InChI=1S/C15H16N3O/c1-12(2)9-19(10-13(12)17)14(18)15(20)11(16)8/h8,10H,9H2,1H3 |
| Canonical SMILES | CC1=NC(C=C1)OC2CN(C2)C#N |
The structure demonstrates a combination of aromatic and aliphatic characteristics, contributing to its potential reactivity and biological interactions.
The compound can participate in several chemical reactions, including:
Common reagents for these reactions include:
The mechanism of action for 2-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}pyridine-4-carbonitrile likely involves its interaction with specific biological targets such as enzymes or receptors. The unique functional groups allow it to bind effectively to these targets, potentially modulating their activity and leading to therapeutic effects.
The physical properties include:
Key chemical properties include:
The potential applications of 2-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}pyridine-4-carbonitrile include:
This compound represents a valuable addition to the field of medicinal chemistry and offers numerous avenues for future research and application development.
CAS No.: 3009-34-5
CAS No.: 285571-64-4
CAS No.: 113653-03-5
CAS No.: 26289-09-8
CAS No.: 2409072-20-2